DL-Alanine-2-D1-N-fmoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Alanine-2-N-fmoc-d1 is a deuterium-labeled derivative of DL-Alanine, where the hydrogen atom at the second position is replaced with deuterium. The compound is modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This modification makes DL-Alanine-2-N-fmoc-d1 a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Alanine-2-N-fmoc-d1 typically involves the incorporation of deuterium into DL-Alanine followed by the attachment of the Fmoc group. The process begins with the deuteration of DL-Alanine, which can be achieved through various methods such as catalytic exchange or chemical reduction. Once the deuterium is incorporated, the Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of DL-Alanine-2-N-fmoc-d1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
DL-Alanine-2-N-fmoc-d1 undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or a similar base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Coupling Reactions: It is often used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine or 4-methylpiperidine in dimethylformamide.
Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or similar additives.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are used in various biological and chemical studies .
Scientific Research Applications
DL-Alanine-2-N-fmoc-d1 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in peptide synthesis, allowing for the creation of complex peptides and proteins.
Biology: The compound is used in studies involving protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly those involving peptide therapeutics.
Mechanism of Action
The mechanism of action of DL-Alanine-2-N-fmoc-d1 primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. This protection-deprotection strategy is crucial for the efficient synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-DL-Alanine: Similar to DL-Alanine-2-N-fmoc-d1 but without the deuterium label.
Fmoc-L-Alanine: The L-isomer of alanine with an Fmoc group.
Fmoc-D-Alanine: The D-isomer of alanine with an Fmoc group.
Uniqueness
DL-Alanine-2-N-fmoc-d1 is unique due to the presence of the deuterium label, which makes it particularly useful in studies involving isotopic labeling. This allows for the tracking of metabolic pathways and the study of pharmacokinetics and pharmacodynamics in drug development .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D |
InChI Key |
QWXZOFZKSQXPDC-WORMITQPSA-N |
Isomeric SMILES |
[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.